Cas no 2108394-26-7 (3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane structure
2108394-26-7 structure
商品名:3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane
CAS番号:2108394-26-7
MF:C16H17N3O2S
メガワット:315.390082120895
CID:6257013
PubChem ID:119105019

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

    • 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane
    • 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
    • (3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone
    • AKOS026698707
    • 2108394-26-7
    • ((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone
    • F6560-0316
    • インチ: 1S/C16H17N3O2S/c20-16(14-9-22-10-18-14)19-11-4-5-12(19)8-13(7-11)21-15-3-1-2-6-17-15/h1-3,6,9-13H,4-5,7-8H2
    • InChIKey: DZKMEDORKLGGFB-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1)C(N1C2CC(CC1CC2)OC1C=CC=CN=1)=O

計算された属性

  • せいみつぶんしりょう: 315.10414797g/mol
  • どういたいしつりょう: 315.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 83.6Ų

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6560-0316-4mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
4mg
$66.0 2023-09-08
Life Chemicals
F6560-0316-10μmol
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-0316-25mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
25mg
$109.0 2023-09-08
Life Chemicals
F6560-0316-3mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
3mg
$63.0 2023-09-08
Life Chemicals
F6560-0316-5μmol
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-0316-50mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
50mg
$160.0 2023-09-08
Life Chemicals
F6560-0316-1mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
1mg
$54.0 2023-09-08
Life Chemicals
F6560-0316-20mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
20mg
$99.0 2023-09-08
Life Chemicals
F6560-0316-5mg
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
5mg
$69.0 2023-09-08
Life Chemicals
F6560-0316-20μmol
3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
2108394-26-7
20μmol
$79.0 2023-09-08

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane 関連文献

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octaneに関する追加情報

Introduction to 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane (CAS No. 2108394-26-7)

3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2108394-26-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest for potential applications in drug development.

The molecular structure of 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane is characterized by a bicyclic framework, which includes a pyridine ring, a thiazole ring, and an azabicyclo structure. This intricate arrangement of heterocyclic rings imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both oxygen and sulfur atoms in the molecule further enhances its potential as a pharmacophore, enabling diverse chemical modifications and functionalizations.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the structural complexity of heterocyclic compounds. 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane represents an excellent example of such a compound, as it combines the advantages of multiple heterocyclic systems into a single molecular entity. This multifaceted approach has led to several innovative strategies in drug design, particularly in the quest to identify molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane is its potential as a scaffold for the development of new drugs targeting various diseases. The compound's ability to modulate biological pathways makes it particularly relevant in areas such as oncology, neurology, and anti-inflammatory therapies. Researchers have been exploring its interactions with enzymes and receptors that are implicated in these diseases, with promising preliminary results.

The synthesis of 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane presents significant challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for both laboratory studies and potential clinical trials. The development of efficient synthetic routes has been a key focus for chemists working in this field, as it enables the rapid exploration of analogs and derivatives that may exhibit even more favorable pharmacological properties.

Recent studies have highlighted the importance of 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane in medicinal chemistry by demonstrating its ability to interact with specific biological targets in vitro and in vivo. For instance, research has shown that this compound can inhibit certain enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

The role of computational chemistry in the study of 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane cannot be overstated. Molecular modeling techniques have been instrumental in understanding how this compound interacts with its biological targets at the atomic level. These insights have guided the design of modified versions of the molecule that could improve its efficacy and reduce potential side effects. By integrating experimental data with computational predictions, researchers are able to accelerate the drug discovery process significantly.

The future prospects for 3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, so too will our ability to harness the potential of complex organic molecules like this one. It is likely that CAS No 2108394-26-7 will continue to be a cornerstone in pharmaceutical research for years to come.

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